molecular formula C18H26O5 B12422032 Monopropylheptylphthalate 6-Hydroxy-d4

Monopropylheptylphthalate 6-Hydroxy-d4

Cat. No.: B12422032
M. Wt: 326.4 g/mol
InChI Key: KNDRVUYMYPIFIU-MHKQSWFVSA-N
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Description

Monopropylheptylphthalate 6-Hydroxy-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalates, which are esters of phthalic acid and are commonly used as plasticizers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monopropylheptylphthalate 6-Hydroxy-d4 involves the esterification of phthalic anhydride with monopropylheptyl alcohol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research applications.

Chemical Reactions Analysis

Types of Reactions

Monopropylheptylphthalate 6-Hydroxy-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Monopropylheptylphthalate 6-Hydroxy-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of new materials and quality control of plasticizers.

Mechanism of Action

The mechanism of action of Monopropylheptylphthalate 6-Hydroxy-d4 involves its incorporation into various biochemical pathways due to its structural similarity to natural compounds. The deuterium atoms provide a unique signature that can be detected using analytical techniques, allowing researchers to study the compound’s behavior and interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisobutyl phthalate

Uniqueness

Monopropylheptylphthalate 6-Hydroxy-d4 is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. This makes it particularly valuable in research settings where precise measurements are required.

Properties

Molecular Formula

C18H26O5

Molecular Weight

326.4 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid

InChI

InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)/i4D,5D,10D,11D

InChI Key

KNDRVUYMYPIFIU-MHKQSWFVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCC)CCCC(C)O)[2H])[2H]

Canonical SMILES

CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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